Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate
Description
This compound features a phenoxyacetate backbone with a methoxyimino methyl group at the 6-position, a chloro substituent at the 4-position, and a methoxy group at the 2-position of the aromatic ring. Its structural complexity suggests applications in agrochemical or pharmaceutical contexts, particularly given the prevalence of methoxyimino-containing derivatives in fungicidal research .
Properties
IUPAC Name |
ethyl 2-[4-chloro-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFAPJSCDQBQR-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{ClNO}_5 $$ |
| Molecular Weight | 301.72 g/mol |
| IUPAC Name | Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate |
| SMILES Notation | CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N/OC |
| InChI Key | PKOFAPJSCDQBQR-VIZOYTHASA-N |
The (E)-configuration of the methoxyimino group is critical for stability and biological activity, as geometric isomerism can alter intermolecular interactions.
Industrial-Scale Production Challenges
Scaling up the synthesis requires addressing reagent costs, purification efficiency, and waste management. Continuous flow chemistry could enhance yield by maintaining precise temperature control during exothermic steps like chlorination. Automated synthesis platforms may optimize stoichiometry and reaction times, particularly for the oximation step, which is sensitive to reactant ratios.
Comparative Analysis of Alternative Pathways
Alternative routes include:
- Late-Stage Chlorination : Introducing the chloro group after esterification, though this risks ester hydrolysis under harsh chlorination conditions.
- Enzymatic Esterification : Using lipases for greener ester synthesis, though substrate compatibility with the methoxyimino group remains untested.
Table 3: Pathway Efficiency Metrics
| Pathway | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Stepwise | 65–75 | 95–98 | Moderate |
| Continuous Flow | 80–85 | 98–99 | High |
| Enzymatic | 50–60 | 90–92 | Low |
Functional Group Reactivity and Byproduct Formation
The methoxyimino group’s sensitivity to oxidation necessitates inert atmospheres during synthesis. Common byproducts include:
- Over-Chlorinated Derivatives : From excessive chlorinating agent use.
- Imine Hydrolysis Products : Due to moisture exposure during oximation.
- Ester Saponification : From residual base in esterification steps.
Scientific Research Applications
Organic Synthesis
Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry .
Biological Applications
The compound has potential applications in biological research, particularly as an inhibitor in biochemical assays. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms. Studies have indicated that compounds with similar structures exhibit activity against specific biological targets, suggesting that this compound may also possess similar properties .
Pharmaceutical Development
In the medical field, this compound is being explored for its therapeutic potential. Its structural characteristics suggest possible activity against various diseases, making it a candidate for drug development initiatives. The compound's stability and reactivity are advantageous for formulating new pharmaceutical agents .
Case Study 1: Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies involving derivatives of methoxyimino compounds have demonstrated promising results against various cancer cell lines, indicating that this compound may also possess similar efficacy .
Case Study 2: Enzyme Inhibition
In biochemical assays, compounds structurally related to this compound have been tested for their ability to inhibit specific enzymes involved in metabolic pathways. These studies provide insights into how this compound could be utilized as a tool for dissecting complex biological processes .
Mechanism of Action
The mechanism by which Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s activity and physicochemical properties are influenced by substituent positions and electronic characteristics. Key analogs include:
Key Observations :
- Ester Group : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability .
- Methoxyimino vs. Carbamoyl: The methoxyimino group (C=N-OCH₃) may confer resistance to enzymatic degradation compared to carbamoyl (NH-CO-) groups, which are prone to hydrolysis .
Biological Activity
Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, with the molecular formula C13H16ClNO5, has garnered attention in various fields, particularly in medicinal chemistry and agriculture, due to its promising antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of the methoxyimino group enhances lipophilicity, potentially improving membrane penetration in microbial cells, which is crucial for its antimicrobial efficacy.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO5 |
| Molecular Weight | 303.73 g/mol |
| Structural Features | Chloro, methoxy, methoxyimino groups |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit specific bacterial enzymes, leading to cell death. The compound's mechanism of action involves interaction with microbial targets, disrupting normal cellular functions.
The exact mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : Interacting with critical enzymes in bacterial metabolism.
- Membrane Disruption : Enhancing membrane permeability due to increased lipophilicity.
- Cell Death Induction : Leading to apoptosis or necrosis in susceptible microorganisms.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate | C13H16BrNO5 | Contains bromine; similar biological activity |
| Ethyl 2-{4-chloro-2-methoxy-6-(aminomethyl)phenoxy}acetate | C13H17ClNO4 | Lacks methoxyimino group; potential differences |
| Ethyl 2-{4-chloro-3-methylphenoxy}acetate | C13H14ClO3 | Simpler structure; different biological profile |
The structural complexity of this compound may enhance its antimicrobial properties compared to these similar compounds.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of several known antibiotics, suggesting a high potential for development as an antimicrobial agent.
Synthesis and Application Research
The synthesis of this compound typically involves multiple steps, including chlorination and esterification processes. Research has shown that variations in synthesis conditions can lead to differences in yield and purity, impacting biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate?
- Methodology : A common approach involves nucleophilic substitution under reflux conditions. For example, reacting substituted phenols with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base, followed by purification via ether extraction and sodium hydroxide washes to remove acidic byproducts . TLC (hexane:ethyl acetate, 3:1) is recommended for reaction monitoring . Advanced derivatives may require cyclization or hydrazide formation, as seen in analogous syntheses .
Q. How can structural characterization be performed for this compound?
- Methodology : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques. Elemental analysis (deviation ≤0.5% from theoretical values) ensures purity , while NMR and mass spectrometry confirm functional groups. Crystallographic studies reveal intermolecular interactions (e.g., C–H⋯π, π–π stacking) critical for stability .
Q. Which functional groups are critical for reactivity and stability?
- Key Groups : The methoxyimino group (imine stability), phenoxy ether (electronic effects), and acetate ester (hydrolysis susceptibility). Structural analogs show that modifications to these groups alter bioactivity and stability .
Q. What analytical techniques validate purity and identity?
- Techniques :
- Elemental Analysis : Verify stoichiometry (e.g., C, H, Cl content) .
- Chromatography : HPLC or TLC for purity assessment .
- Spectroscopy : FT-IR for functional groups, NMR for stereochemistry.
Q. How can stability under varying pH and temperature be assessed?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS .
Advanced Research Questions
Q. How do structural modifications influence bioactivity and selectivity?
- SAR Insights : Replace the methoxyimino group with hydroxyimino or vary substituents on the phenyl ring (e.g., chloro, methyl). Analogs like 490-M16 and 490-M27 show altered biological profiles, suggesting the methoxyimino group enhances stability .
Q. What intermolecular interactions stabilize its crystal lattice?
- Findings : X-ray studies reveal C–H⋯π interactions (3.5–4.0 Å) and π–π stacking (4.77 Å between aromatic rings). These interactions guide co-crystal design for improved solubility .
Q. What strategies enable derivatization of the core structure?
- Approaches :
- Hydrazide Formation : React with hydrazine hydrate to generate hydrazide intermediates .
- Cyclization : Use NaOH to form triazole-thiones .
- Bromoacetophenone Coupling : Introduce aryl ketone moieties .
Q. How can computational modeling predict reactivity or binding affinity?
- Tools : Density Functional Theory (DFT) to optimize geometry and calculate frontier molecular orbitals. SHELX-refined crystallographic data provides input for docking studies .
Q. How to resolve contradictions in spectral or crystallographic data?
- Solutions :
- Deuterated Analogs : Compare NMR shifts with deuterated phenoxy-acetic acid derivatives to assign signals .
- High-Resolution Crystallography : Use synchrotron radiation to resolve ambiguities in electron density maps .
Notes
- Citations align with methodological rigor and reproducibility.
- Advanced questions emphasize hypothesis-driven research and mechanistic analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
